
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as MMPCP or Ro4-1284. This compound has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the central nervous system (CNS).
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with similar structural motifs to "4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one" often focuses on synthesis methods and their potential applications in creating bioactive molecules or materials. For instance, studies have detailed synthetic routes involving the rearrangement of chlorinated pyrrolidin-2-ones to yield methoxylated pyrrolin-2-ones, compounds that serve as precursors for agrochemicals or medicinal chemistry applications (Ghelfi et al., 2003). Such synthetic strategies highlight the versatility of methoxy and pyrrolidine functional groups in facilitating complex molecular architectures.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of pyridine derivatives, including methoxy-substituted compounds, have been extensively studied, offering insights into their potential applications in materials science. Research on methoxypyridine and morpholinopyridine compounds has revealed high fluorescence quantum yields in both solution and solid states, suggesting their utility as emissive materials in optoelectronic devices (Hagimori et al., 2019). Such studies underscore the importance of specific functional groups in modulating the optical properties of pyridine-based compounds.
Computational Studies
Computational studies complement experimental work by providing insights into the electronic structure, reactivity, and potential applications of compounds. For example, the synthesis, spectral analysis, and computational studies of novel pyridine derivatives have been conducted to explore their NLO (Non-Linear Optical) and thermodynamic properties, highlighting the role of methoxy and pyrrolidine groups in influencing these characteristics (Halim & Ibrahim, 2022).
Applications in Catalysis
Catalytic applications, particularly in the context of carbon-carbon bond formation and functional group transformations, are a significant area of interest. Research into the use of hydroxyproline derivatives, including methoxymethyl-pyrrolidine compounds, as ligands in chiral copper complexes for asymmetric synthesis demonstrates the utility of such motifs in catalysis (Leyendecker & Laucher, 1983).
properties
IUPAC Name |
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-9(10(17-2)7-11(13)15)12(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSRABFJQGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

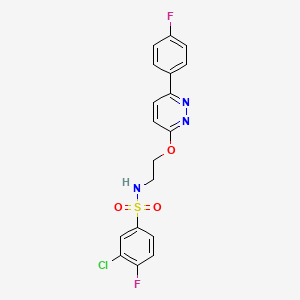
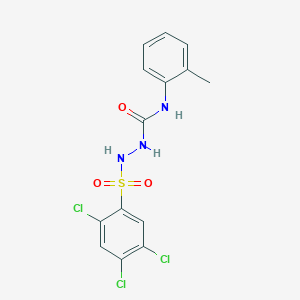



![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
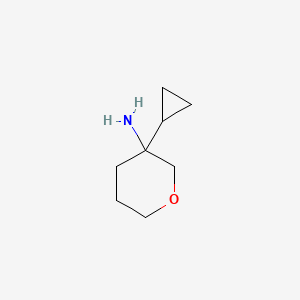
![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)
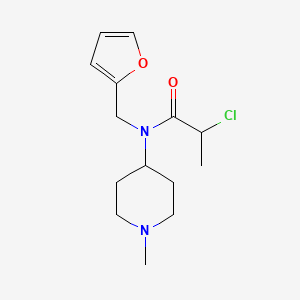
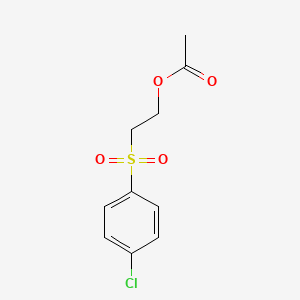


![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)